molecular formula C19H28N4O3 B4405658 1-isobutyryl-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine

1-isobutyryl-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine

Cat. No. B4405658
M. Wt: 360.5 g/mol
InChI Key: BAHIDTAWPMECKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-isobutyryl-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.

Mechanism of Action

The mechanism of action of 1-isobutyryl-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine involves its binding to the dopamine transporter and preventing the reuptake of dopamine into presynaptic neurons. This leads to an increase in extracellular dopamine levels and enhances dopamine neurotransmission. The compound has been shown to have a high affinity for the dopamine transporter, with a Ki value of 4.1 nM.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in vitro and in vivo. It has been shown to increase extracellular dopamine levels in the striatum and nucleus accumbens regions of the brain, which are involved in reward and motivation. It has also been shown to enhance locomotor activity and induce hyperactivity in rodents, which is consistent with its dopaminergic effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-isobutyryl-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine in lab experiments is its high selectivity and potency for the dopamine transporter. This makes it a valuable tool for studying the role of the dopamine transporter in various neurological disorders. However, one limitation of using this compound is its potential toxicity, particularly at high doses. Careful dosing and monitoring are necessary to ensure the safety of lab animals and researchers.

Future Directions

There are several future directions for research on 1-isobutyryl-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine. One area of interest is its potential applications in the treatment of neurological disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD). Another area of interest is its potential use as a tool for studying the role of the dopamine transporter in addiction and reward pathways. Further research is needed to fully understand the potential applications and limitations of this compound in scientific research.

Scientific Research Applications

1-isobutyryl-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as a potent and selective inhibitor of the dopamine transporter, which plays a crucial role in regulating dopamine neurotransmission in the brain. This makes it a valuable tool for studying the mechanisms underlying dopamine signaling and the role of the dopamine transporter in various neurological disorders.

properties

IUPAC Name

2-methyl-1-[4-(4-nitro-3-piperidin-1-ylphenyl)piperazin-1-yl]propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N4O3/c1-15(2)19(24)22-12-10-20(11-13-22)16-6-7-17(23(25)26)18(14-16)21-8-4-3-5-9-21/h6-7,14-15H,3-5,8-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAHIDTAWPMECKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-isobutyryl-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine
Reactant of Route 2
Reactant of Route 2
1-isobutyryl-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine
Reactant of Route 3
Reactant of Route 3
1-isobutyryl-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine
Reactant of Route 4
Reactant of Route 4
1-isobutyryl-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine
Reactant of Route 5
Reactant of Route 5
1-isobutyryl-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine
Reactant of Route 6
Reactant of Route 6
1-isobutyryl-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.